molecular formula C20H18O6 B1670299 8-Prenylkaempferol CAS No. 28610-31-3

8-Prenylkaempferol

Cat. No.: B1670299
CAS No.: 28610-31-3
M. Wt: 354.4 g/mol
InChI Key: NADCVNHITZNGJU-UHFFFAOYSA-N
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Description

8-Prenylkaempferol is a prenylated flavonoid characterized by a kaempferol backbone (a flavonol with hydroxyl groups at positions 3, 5, 7, and 4′) substituted with a prenyl group at position 6. It is widely distributed in plants such as Sophora flavescens, Epimedium pubescens, Cissus rotundifolia, and Sinopodophyllum hexandrum . This compound exhibits diverse bioactivities, including tyrosinase inhibition (IC₅₀ = 10.60 µg/mL) , osteogenic effects via BMP-2/Smad/Runx2 signaling , and cytotoxicity against cancer cell lines (e.g., MCF-7 and MDA-231) . Its biosynthesis involves prenylation of kaempferol by prenyltransferases (e.g., EpPT8 in E. pubescens) and subsequent glycosylation by UDP-glycosyltransferases (e.g., EpGT60) to form derivatives like baohuoside II .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Prenylkaempferol can be synthesized through several chemical routes. One common method involves the prenylation of kaempferol, a flavonoid, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, particularly the roots of Sophora flavescens. The extraction process includes drying and grinding the roots, followed by solvent extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: 8-Prenylkaempferol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anti-Inflammatory Effects

Research has demonstrated that 8-prenylkaempferol possesses significant anti-inflammatory properties. A study found that it inhibits RANTES (regulated upon activation, normal T cell expressed and secreted) production in influenza A virus-infected human alveolar epithelial cells. This inhibition occurs through the blockade of the PI3K/Akt signaling pathway, which is crucial for the activation of transcription factors NF-κB and IRF-3 involved in inflammatory responses .

Table 1: Effects of this compound on Inflammatory Markers

StudyInflammatory MarkerEffectMechanism
Tsai et al. (2011)RANTESInhibitionBlocks PI3K-mediated activation of NF-κB and IRF-3
Chiou et al. (2022)Inducible Nitric Oxide SynthaseInhibitionPrevents pro-inflammatory protein induction

Antiviral Activity

This compound has been shown to exhibit antiviral properties, particularly against influenza viruses. The compound significantly reduces viral replication and associated inflammatory responses in infected cells. The mechanism involves the downregulation of viral-induced signaling pathways that lead to inflammation and cell damage .

Antioxidant Properties

The antioxidant capacity of this compound has been investigated in various studies. It has been shown to scavenge reactive oxygen species (ROS) effectively, which can contribute to skin aging and other oxidative stress-related conditions. This property makes it a candidate for cosmetic applications aimed at skin protection and rejuvenation .

Table 2: Antioxidant Activity of this compound

StudyMethodologyResult
Wang et al. (2020)ABTS Radical Scavenging AssayHigh scavenging activity against free radicals
Mbachu et al. (2020)Cell-based ROS Scavenging AssaySignificant reduction in ROS levels in HepG2 cells treated with H2O2

Anti-Cancer Potential

Emerging studies indicate that this compound may have anti-cancer effects, particularly in promoting osteoblast maturation and bone formation through the BMP-2/p38 signaling pathway. This suggests its potential utility in treating osteoporosis and other bone-related disorders .

Case Study: Osteoblast Maturation

A study conducted by Chiou et al. demonstrated that this compound accelerates osteoblast maturation via the activation of Runx2 transcription factor, which is vital for bone development . This finding opens avenues for further research into its application in bone health.

Tyrosinase Inhibition

In addition to its other properties, this compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. This characteristic is particularly relevant for skin-whitening products and treatments aimed at hyperpigmentation .

Table 3: Tyrosinase Inhibition by this compound

StudyIC50 Value (µM)Effect
Lee et al. (2018)<10 µMSignificant inhibition of tyrosinase activity

Comparison with Similar Compounds

Structural and Functional Differences

8-Prenylkaempferol belongs to the prenylated flavonoid subclass, which includes compounds with prenyl, geranyl, or lavandulyl side chains. Key structural analogs and their distinguishing features are summarized below:

Compound Structural Features Source Key Bioactivities Reference
This compound Kaempferol + 8-prenyl Sophora flavescens Tyrosinase inhibition, osteoblast differentiation, anti-cancer
Baohuoside II This compound + rhamnose Epimedium pubescens Anti-hepatic cancer (53.32% conversion rate from this compound in E. coli)
Icaritin This compound + methoxy group Epimedium spp. Estrogenic activity, osteogenic effects
Topazolin Kaempferol + 6-prenyl Sinopodophyllum hexandrum Anti-inflammatory, antioxidant
8-Lavandulylkaempferol Kaempferol + lavandulyl (C₁₀ chain) Macaranga barteri Cytotoxic activity against leukemia cells
8,2′-Diprenylquercetin 3-methyl ether Quercetin + 8-prenyl + 2′-prenyl + 3-O-methyl Sinopodophyllum hexandrum High cytotoxicity (IC₅₀ < 10 µM in breast cancer cells)

Key Observations :

  • The position of the prenyl group (e.g., 8- vs. 6-prenyl in topazolin) and additional modifications (e.g., glycosylation, methylation) significantly alter bioactivity.
  • Prenyl chain length (e.g., lavandulyl vs. prenyl) influences membrane permeability and target specificity .

Key Observations :

  • EpPT8 in E. pubescens shows higher efficiency in producing this compound than LaPT2 in L. albus, which accumulates only trace amounts .
  • EpGT60 has the lowest docking score (−6.226) for this compound, enabling efficient glycosylation .

Bioactivity and Metabolic Profiles

Tyrosinase Inhibition

This compound (IC₅₀ = 10.60 µg/mL) outperforms non-prenylated kaempferol (IC₅₀ = 15.20 µg/mL) but is less potent than artocaepin E (IC₅₀ = 2.30 µg/mL) . The prenyl group enhances hydrophobic interactions with tyrosinase’s active site.

Osteogenic Activity

This compound upregulates osteocalcin, osteopontin, and BMP-2 expression in MC3T3-E1 cells , whereas icaritin (a methoxylated derivative) primarily activates estrogen receptors .

Metabolism

In rats, this compound undergoes isomerization, sulfation, and conjugation to yield 38 metabolites, predominantly in the stomach and small intestine . In contrast, non-prenylated flavonoids like quercetin are metabolized via glucuronidation in the liver .

Ecological and Pharmacological Relevance

  • Altitude-Dependent Accumulation : In Rhodiola crenulata, this compound is downregulated at middle altitudes (3933–4531 m), unlike quercetin derivatives, suggesting weaker adaptation to UV stress .
  • Cytotoxicity : this compound (IC₅₀ = 20 µM) and 8,2′-diprenylquercetin 3-methyl ether (IC₅₀ = 8 µM) show differential potency against breast cancer cells, highlighting the role of multiple prenyl groups .

Biological Activity

8-Prenylkaempferol (8-PK) is a prenylated flavonoid primarily derived from Sophora flavescens and Sophora tomentosa. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of 8-PK through various studies, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential.

Anti-Inflammatory Activity

One of the significant biological activities of this compound is its anti-inflammatory effect. A study demonstrated that 8-PK inhibits RANTES (Regulated on Activation, Normal T Expressed and Secreted) production in human alveolar epithelial cells infected with the influenza A virus (H1N1). The compound achieves this by blocking the nuclear translocation of transcription factors NF-κB and IRF-3, which are critical for the expression of pro-inflammatory cytokines .

  • Experimental Findings :
    • RANTES Production : In H1N1-infected cells, RANTES levels increased significantly; however, treatment with 8-PK reduced these levels in a concentration-dependent manner, achieving near-basal levels at higher concentrations (30 µM) .
    • PI3K Pathway Inhibition : 8-PK was shown to suppress Akt phosphorylation and PI3K activity, indicating its role in modulating inflammatory signaling pathways .

Tyrosinase Inhibition

Another notable activity of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property is particularly relevant in cosmetic applications for skin whitening.

  • Inhibitory Activity :
    • In vitro studies revealed that 8-PK exhibited potent tyrosinase inhibitory activity with an IC50 value of approximately 2.4 µM. This inhibition was competitive, suggesting that 8-PK may act directly on the enzyme's active site .

Antioxidant Properties

This compound also displays antioxidant activity. It has been shown to scavenge free radicals effectively, which contributes to its potential protective effects against oxidative stress-related diseases. The antioxidant capacity can be attributed to its chemical structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that it is well-absorbed when administered orally. Following ingestion, peak plasma concentrations occur within 1 to 1.5 hours. The compound undergoes extensive metabolism in the liver, producing various metabolites that are excreted primarily as conjugates .

  • Key Pharmacokinetic Data :
    • Maximum plasma concentration reached approximately 1.6 hours post-administration.
    • Less than 1.5% of the administered dose was excreted unchanged in urine within 24 hours, indicating significant metabolism .

Case Studies and Research Findings

Several studies have elucidated the biological activities and mechanisms of action of this compound:

StudyFindings
Tsai et al. (2011)Demonstrated that 8-PK inhibits H1N1-induced RANTES production by blocking NF-κB and IRF-3 translocation .
Kim et al. (2018)Found that 8-PK acts as a potent tyrosinase inhibitor with competitive inhibition properties .
Rad et al. (2022)Reported on the pharmacokinetics of prenylated flavonoids including 8-PK, highlighting effective gastrointestinal absorption and extensive hepatic metabolism .

Q & A

Basic Research Questions

Q. What are the standard methods for identifying and quantifying 8-Prenylkaempferol in plant extracts or biological samples?

  • Methodological Answer : High-performance liquid chromatography coupled with diode array detection and electrospray ionization multistage mass spectrometry (HPLC-DAD-ESI-IT-TOF-MS<sup>n</sup>) is the gold standard for profiling and quantifying this compound and its metabolites. This technique enables precise identification of isomerization and polymerization products, with detection limits in the nanogram range. Validation should include spiked recovery tests and comparison with reference standards .

Q. Which bioassays are commonly used to evaluate the osteogenic activity of this compound?

  • Methodological Answer : Alkaline phosphatase (ALP) activity assays and mineralization nodule formation (via Alizarin Red staining) in MC3T3-E1 osteoblast precursor cells are standard. RT-PCR and Western blotting are critical for quantifying osteogenic markers (e.g., osteocalcin, BMP-2, Runx2). Dose-response curves (0.1–10 µM) should be tested, with BMP-2 antagonists (e.g., noggin) as negative controls to confirm pathway specificity .

Q. How can researchers validate the biosynthetic pathways of this compound in plant systems?

  • Methodological Answer : Heterologous expression of prenyltransferase genes (e.g., EsPT2 from Epimedium sagittatum) in model organisms like E. coli or yeast, followed by enzymatic assays with kaempferol as a substrate, is effective. LC-MS analysis of reaction products confirms 8-prenylation efficiency. Comparative studies with orthologs (e.g., LaPT2 from Lupinus albus) can reveal species-specific catalytic differences .

Q. What are the primary steps for initial metabolic profiling of this compound in rodent models?

  • Methodological Answer : Administer this compound orally (10–50 mg/kg) and collect biological matrices (plasma, urine, feces, organs) at timed intervals. Use HPLC-MS to detect phase I/II metabolites. Prioritize organs like the small intestine and stomach, where metabolite concentrations are highest. Include negative controls (vehicle-only groups) to distinguish endogenous compounds .

Q. Which cell models are appropriate for preliminary screening of this compound’s anti-inflammatory effects?

  • Methodological Answer : A549 human lung adenocarcinoma cells exposed to viral mimics (e.g., poly(I:C)) or pro-inflammatory cytokines (TNF-α, IL-1β) are suitable. Measure NF-κB and IRF3 activation via luciferase reporter assays or phospho-specific antibodies. Pre-treat cells with this compound (1–20 µM) 1 hour before stimulation to assess inhibition of RANTES production .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound’s dual roles as an anti-inflammatory agent and osteogenic promoter?

  • Methodological Answer : Context-dependent effects may arise from cell-type-specific signaling crosstalk. For example, in macrophages, this compound may suppress NF-κB (reducing inflammation), while in osteoblasts, it activates BMP-2/Smad pathways. Use co-culture systems (e.g., osteoblast-macrophage) and pathway-specific inhibitors (e.g., SB203580 for p38 MAPK) to dissect interactions. Transcriptomic profiling (RNA-seq) can identify divergent gene networks .

Q. What experimental strategies optimize the isolation of this compound from complex plant matrices?

  • Methodological Answer : Combine countercurrent chromatography (CCC) with preparative HPLC using C18 columns. Solvent systems (e.g., hexane-ethyl acetate-methanol-water) should be optimized via partition coefficient (K) measurements. Purity assessments require NMR (¹H, ¹³C) and high-resolution MS. For trace amounts, molecularly imprinted polymers (MIPs) can enhance selectivity .

Q. How do researchers address discrepancies between in vitro and in vivo bioavailability of this compound?

  • Methodological Answer : Poor oral bioavailability may result from extensive first-pass metabolism. Use portal vein-cannulated rats to measure hepatic extraction ratios. Synthetic modification (e.g., glycosylation, liposomal encapsulation) can improve stability. Pharmacokinetic studies should compare intravenous vs. oral administration to calculate absolute bioavailability .

Q. What novel metabolic reactions of this compound have been identified, and how do they impact pharmacological activity?

  • Methodological Answer : Beyond typical phase II conjugation, this compound undergoes isomerization (e.g., cyclization to flavan derivatives) and polymerization in vivo. These metabolites may exhibit distinct bioactivities. Use in silico docking (e.g., PharmMapper) to predict target binding. Isolate major metabolites via semi-preparative HPLC and test in functional assays (e.g., osteoblast differentiation) .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Synthesize analogs with modifications to the prenyl group (e.g., hydroxylation, methylation) or flavonoid core. Test derivatives in parallel assays (e.g., ALP activity, NF-κB inhibition) to identify critical moieties. Molecular dynamics simulations can predict interactions with target proteins (e.g., BMP-2, PI3K). Include toxicity screens (e.g., MTT assay) to rule out non-specific effects .

Properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADCVNHITZNGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415743
Record name 8-Prenylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28610-31-3
Record name Desmethylicaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28610-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Prenylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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